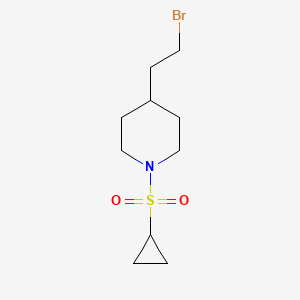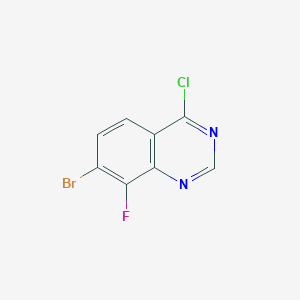![molecular formula C7H6BrN3O B1449909 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1363381-82-1](/img/structure/B1449909.png)
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
説明
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H6BrN3O . It is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been evaluated as TRK inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized by NIS to obtain an intermediate, and then the NH of this intermediate is protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine core with a bromo group at the 5-position and a methoxy group at the 3-position .Chemical Reactions Analysis
This compound can undergo various chemical reactions to form different derivatives. These reactions are often used in the synthesis of TRK inhibitors .Physical and Chemical Properties Analysis
The molecular weight of this compound is 228.05 . It is a solid at room temperature .科学的研究の応用
Synthesis of New Polyheterocyclic Ring Systems
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine serves as a precursor in synthesizing new polyheterocyclic ring systems. These compounds have potential applications in various fields due to their unique chemical properties. For instance, they are used to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. The chemical structures of these compounds offer unique properties that can be explored for diverse applications, including pharmaceuticals and materials science (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
Another application involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds are obtained through oxidation processes and are of interest due to their potential in the development of new pharmaceuticals and agrochemicals (El-Nabi, 2004).
Quantum Studies and Thermodynamic Properties
The compound also plays a critical role in quantum studies and the analysis of thermodynamic properties. These studies are essential for understanding the molecular behavior and properties, which can be applied in areas like material science and drug design (Halim & Ibrahim, 2022).
Antibacterial and Antioxidant Properties
Research also explores the antibacterial and antioxidant properties of derivatives of this compound. These properties make these compounds potential candidates for developing new antimicrobial and antioxidant agents (Variya, Panchal, & Patel, 2019).
Synthesis of 7-Azaindazole Chalcone Derivatives
Additionally, it is used in the synthesis of 7-azaindazole chalcone derivatives, which have shown promising analgesic and anti-inflammatory activities. This application is significant for pharmaceutical research, particularly in the development of new pain management and anti-inflammatory drugs (Chamakuri, Muppavarapu, & Yellu, 2016).
General Biomedical Applications
More broadly, pyrazolo[3,4-b]pyridines, including this compound, have extensive biomedical applications. They have been studied for their potential uses in various medical therapies due to their diverse biological activities (Donaire-Arias et al., 2022).
作用機序
Target of Action
The primary target of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This compound has shown acceptable activity with an IC 50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound this compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, it has been shown to inhibit the proliferation of the Km-12 cell line .
将来の方向性
生化学分析
Biochemical Properties
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent for cancers associated with TRK overexpression and continuous activation .
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting TRKs, it affects cell signaling pathways that are crucial for cell proliferation and differentiation . For instance, the compound has demonstrated the ability to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy . The compound’s impact on cell signaling pathways also suggests its role in modulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the kinase domain of TRKs. By occupying the ATP-binding pocket of the kinase domain, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress TRKs . Additionally, the compound’s selectivity for certain TRK subtypes and cell lines further underscores its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is crucial for its sustained activity in biological systems Studies have shown that the compound maintains its inhibitory activity over extended periods, but its stability and potential degradation products in in vitro and in vivo settings need to be thoroughly examined to understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Studies in animal models are essential to establish the compound’s safety profile and therapeutic window.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may be metabolized by these enzymes, affecting its bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform, dichloromethane, and ethanol facilitates its cellular uptake and distribution . Its poor solubility in water may limit its bioavailability and necessitate the use of suitable delivery systems to enhance its therapeutic potential
特性
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJIFJQOTNHZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)
![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)
![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)
![(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1449834.png)
![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)

![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B1449840.png)
![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)




